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Comparative Safety and Efficacy Data

The table below synthesizes key safety and efficacy findings from clinical trials and meta-analyses

comparing tivezanib with other agents.

Metric Tivozanib Sunitinib Sorafenib Cabozantinib Pazopanib
Incidence of More favorable  Higherrisk of  Higherrisk  Higher risk of Higher risk of
Grade 3/4 AEs profile; Grade 3/4 of Grade Grade 3/4 AEs Grade 3/4 AEs
(General) significantly AEs 3/4 AEs compared to compared to

less risk of compared to compared tivozanib [1]. tivozanib [1].

Grade 3/4 tivozanib [1]. to tivozanib

toxicity than [1].

other TKIs in a

network meta-

analysis [1].
Most Common  Hypertension Hand-foot Hand-foot Information not  Information not
Adverse (44%), skin reaction skin covered covered
Events dysphonia (54%), reaction

(21%), diarrhea  diarrhea (54%),

(23%) [2]. (33%), diarrhea

hypertension

[2].

(33%) [2].
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Metric Tivozanib Sunitinib Sorafenib Cabozantinib Pazopanib
Hand-Foot Lower Information Higher Information not  Information not
Skin Reaction incidence not covered incidence covered covered

(14%) [2].

(54%) [2].

Diarrhea Lower Information Higher Information not  Information not
incidence not covered incidence covered covered
(23%) [2]. (33%) [2].
Hepatotoxicity 1% - 4% above Information 2.4% - 4% Information not Information not
(Grade 3/4 ALT  5x ULN [3]. not covered above 5x covered covered
Elevation) ULN [3].
Progression- 11.9 months Information 9.1 months  No significant No significant
Free Survival (as 1st-line) [2];  not covered (as 1st- difference in difference in
(PFS) vs. 5.6 months (as line) [2]; PFS vs. PFS vs.
Sorafenib 3rd-line+) [4]. 3.9 months  sunitinib, cabozantinib,
(as 3rd- pazopanib, or sunitinib, or
line+) [4]. tivozanib (1st- tivozanib (1st-
line) [1]. line) [1].
Objective Higher ORR Information Lower Information not  Information not
Response Rate [4]. not covered ORR [4]. covered covered
(ORR) vs.
Sorafenib

A consistent finding across studies is that hypertension is the most common adverse event associated
with tivozanib, though it is frequently low-grade and manageable with antihypertensive medication [5] [2]
[6]. The drug's safety profile remains manageable even in later lines of therapy and in diverse patient

populations [6].

Key Experimental Protocols and Data Sources

The comparative data are derived from several pivotal clinical trials with rigorous methodologies.

e Phase III TIVO-1 Trial [2]
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o Objective: Compare tivozanib with sorafenib as initial targeted therapy for metastatic Renal
Cell Carcinoma (mRCC).

o Design: Open-label, randomized (1:1), phase Il trial. Patients with clear-cell mMRCC, prior
nephrectomy, and 0-1 prior systemic therapies were enrolled. The primary endpoint was
Progression-Free Survival (PFS) assessed by independent review.

o Dosing: Tivozanib was administered at 1.5 mg once daily (3 weeks on/1 week off), and
sorafenib at 400 mg twice daily continuously.

e Phase III TIVO-3 Trial [4] [6]

o Objective: Evaluate tivozanib versus sorafenib in patients with relapsed or refractory
advanced RCC.

o Design: Randomized, controlled, open-label, phase lll trial. Patients had at least two prior
systemic treatments (including VEGF-targeted therapy and immunotherapy). The primary
endpoint was PFS.

o Dosing: Tivozanib (1.34 mg, 3 weeks on/1 week off) vs. sorafenib (400 mg twice daily,
continuously).

e Phase III TiNivo-2 Trial [5] [6]

o Objective: Assess the safety and efficacy of tivozanib monotherapy versus tivozanib
combined with nivolumab in mRCC patients previously treated with an immune checkpoint
inhibitor.

o Design: Randomized, phase Il trial. A subgroup analysis focused on the safety profile of
tivozanib monotherapy in the second-line setting.

o Dosing: Tivozanib monotherapy at 1.34 mg or 0.89 mg in combination with nivolumab.

¢ Network Meta-Analysis (2020) [1]

o Objective: Comprehensively compare the efficacy and toxicity of approved first-line TKI
treatments for mRCC.

o Design: A systematic literature review and network meta-analysis of phase Il/l1ll randomized
controlled trials using a frequentist approach with a random-effects model. It evaluated PFS
and the proportion of patients experiencing Grade 3/4 adverse events.

Mechanism of Action and Selectivity

Tivozanib's safety advantages are attributed to its highly selective mechanism of action. The diagram below

illustrates the targeted signaling pathway and its key differentiators.
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Tivozanib is a highly potent and selective inhibitor of VEGF receptors 1, 2, and 3 [7]. It inhibits these
primary targets at picomolar concentrations, while inhibiting off-target kinases like c-KIT and PDGFR-(3
requires concentrations ten times higher [2]. This high specificity for the VEGF pathway minimizes off-

target toxicities, which is a key differentiator from broader-spectrum TKIs.

Interpretation and Research Implications

The collective data indicate that tivezanib's high VEGFR selectivity translates into a clinically relevant
safety profile. The significantly lower risk of severe (Grade 3/4) adverse events and reduced incidence of
side effects like hand-foot skin reaction and diarrhea, compared to agents like sorafenib and sunitinib, is a
key consideration for clinical development [1] [2]. These findings suggest that for research and drug
development, especially in combination therapies, tivozanib may offer a more favorable backbone agent due

to its potentially lower overall toxicity burden and reduced risk of dose-limiting off-target effects.

Need Custom Synthesis?
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548162#tivozanib-safety-

profile-versus-other-vegf-tkis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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